
(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol
概要
説明
(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols. This compound features a chiral center, making it optically active. The presence of both a chlorine atom and a hydroxyl group on the ethan-1-ol backbone makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol can be achieved through several methods:
Chlorination of 1-(4-methylphenyl)ethanol: This method involves the selective chlorination of the hydroxyl group in 1-(4-methylphenyl)ethanol using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions.
Reduction of 2-chloro-1-(4-methylphenyl)ethanone: This route involves the reduction of 2-chloro-1-(4-methylphenyl)ethanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination or reduction processes, often optimized for yield and purity. Catalysts and specific reaction conditions are employed to ensure the desired stereochemistry and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol can be oxidized to form the corresponding ketone, 2-chloro-1-(4-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form 2-chloro-1-(4-methylphenyl)ethane using strong reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: 2-chloro-1-(4-methylphenyl)ethanone
Reduction: 2-chloro-1-(4-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
(1R)-2-chloro-1-phenylethan-1-ol: Similar structure but without the methyl group on the phenyl ring.
(1R)-2-bromo-1-(4-methylphenyl)ethan-1-ol: Bromine instead of chlorine.
(1R)-2-chloro-1-(4-methoxyphenyl)ethan-1-ol: Methoxy group instead of methyl on the phenyl ring.
Uniqueness
(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol is unique due to the presence of both a chlorine atom and a methyl-substituted phenyl ring, which can influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
(1R)-2-chloro-1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIOYEPFDGBZMW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




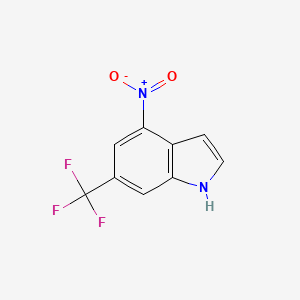
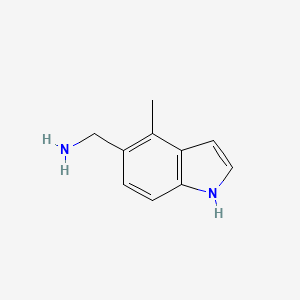

![7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432312.png)
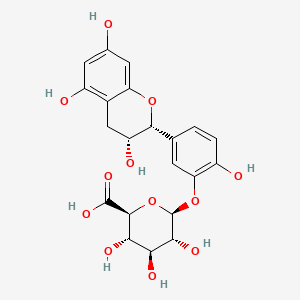


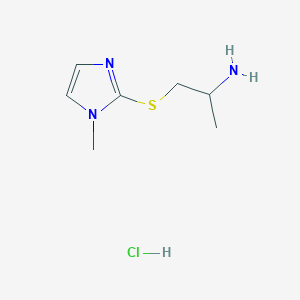
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide](/img/structure/B1432319.png)
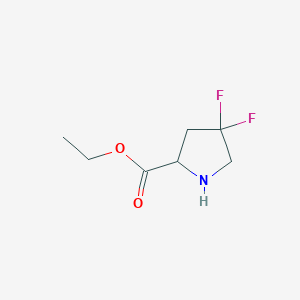

![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)
